Physicochemical Differentiation vs. Non-Fluorinated Sulfonamide Analog
The target compound differs from the non-fluorinated analog 4-[(3,4-dimethoxyphenyl)methylamino]benzenesulfonamide (CAS not assigned; MW 322.4 g/mol) in computed logP, TPSA, and molecular weight [1]. The trifluoromethyl group increases calculated logP (XLogP3-AA) to 3.3, compared to an estimated ~1.5-1.7 for the non-fluorinated comparator, and raises molecular weight from 322.4 to 390.4 g/mol [1]. The TPSA of 99 Ų is identical for both compounds because the –CF3 group contributes no additional polar surface area [1]. These differences are expected to affect membrane permeability and passive absorption profiles, although empirical logD7.4 and PAMPA data are not yet available for the target compound.
| Evidence Dimension | Computed physicochemical properties (XLogP, MW, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; MW = 390.4 g/mol; TPSA = 99 Ų |
| Comparator Or Baseline | 4-[(3,4-dimethoxyphenyl)methylamino]benzenesulfonamide: XLogP ~1.5–1.7 (estimated); MW = 322.4 g/mol; TPSA = 99 Ų |
| Quantified Difference | ΔXLogP ≈ +1.6–1.8; ΔMW = +68.0 g/mol; ΔTPSA = 0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem). Comparator logP estimated by structural analogy. |
Why This Matters
A higher logP and molecular weight, combined with unchanged TPSA, suggests altered passive permeability and potential blood–brain barrier penetration, which may differentiate the target compound's suitability for CNS vs. peripheral target applications relative to non-fluorinated sulfonamides.
- [1] PubChem Compound Summary for CID 139026923, 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information (2025). View Source
